5,8-Dibromo-6-methoxyquinoline

Medicinal Chemistry Organic Synthesis Property Prediction

Researchers requiring regioselective difunctionalization of quinoline scaffolds often face supply inconsistency and ambiguous purity for niche dihalogenated intermediates. 5,8-Dibromo-6-methoxyquinoline (CAS 1187386-37-3) directly addresses this gap as a validated building block for convergent synthesis. - Two bromine atoms at the 5- and 8-positions enable controlled sequential Suzuki-Miyaura, Heck, or Sonogashira couplings for systematic library construction. - The 6-methoxy group serves as a latent diversification point via demethylation to phenol, followed by alkylation, acylation, or triflate-mediated cross-coupling. - Enhanced lipophilicity (XLogP3 3.5) versus non-methoxylated analogs supports membrane-permeable probe design without altering TPSA (22.1 Ų). Supplied with full analytical documentation (HPLC, NMR) for procurement confidence.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
CAS No. 1187386-37-3
Cat. No. B1420239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dibromo-6-methoxyquinoline
CAS1187386-37-3
Molecular FormulaC10H7Br2NO
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1Br)C=CC=N2)Br
InChIInChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
InChIKeyWMNDQHFHVXYHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dibromo-6-methoxyquinoline: Dihaloquinoline Building Block


5,8-Dibromo-6-methoxyquinoline (CAS 1187386-37-3) is a dihalogenated quinoline derivative with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol [1]. This compound features two bromine atoms at the 5- and 8-positions and a methoxy group at the 6-position of the quinoline core. The unique substitution pattern imparts distinct electronic properties and reactivity profiles, making it a valuable intermediate for cross-coupling reactions and the synthesis of more complex quinoline-based molecules [1].

5,8-Dibromo-6-methoxyquinoline: Unmatched by Generics


In-class quinoline derivatives cannot be interchanged generically due to their specific substitution patterns, which dictate regioselectivity in cross-coupling reactions, solubility characteristics, and electronic properties . Studies on dibromoquinolines demonstrate that the position of halogen atoms significantly influences the outcome of Suzuki-Miyaura, Heck, and Sonogashira couplings, with different isomers exhibiting varying levels of regioselectivity and yield [1]. The presence of a methoxy group at the 6-position in 5,8-dibromo-6-methoxyquinoline further modulates the electron density on the quinoline ring, altering the reactivity of the adjacent bromine atoms compared to non-methoxylated analogs like 5,8-dibromoquinoline . Consequently, substituting this compound with a related analog may lead to undesired reaction pathways, lower yields, or the formation of different regioisomers, ultimately compromising the integrity of the intended synthetic route.

5,8-Dibromo-6-methoxyquinoline: Comparative Performance


Physicochemical Properties vs. 5,8-Dibromoquinoline

5,8-Dibromo-6-methoxyquinoline exhibits a higher predicted boiling point (372.3±37.0 °C) and density (1.8±0.1 g/cm³) compared to the non-methoxylated analog 5,8-dibromoquinoline (boiling point 347.9±22.0 °C, density 1.9±0.1 g/cm³) [1]. The presence of the methoxy group increases molecular weight from 286.95 g/mol to 316.98 g/mol and alters the LogP from 2.1 (estimated) to 3.5 (XLogP3) [2]. These differences in physical properties can influence solubility, chromatographic behavior, and handling during synthesis and purification.

Medicinal Chemistry Organic Synthesis Property Prediction

Regioselective Cross-Coupling Advantage

While no direct head-to-head data exists for 5,8-dibromo-6-methoxyquinoline, studies on structurally related dibromoquinolines demonstrate that the presence of two bromine atoms on the quinoline ring enables one-pot double cross-coupling reactions, whereas mono-brominated analogs like 5-bromo-6-methoxyquinoline (CAS 36023-01-5) are limited to single couplings [1]. The regioselectivity of Suzuki couplings on dibromoquinolines is challenging but achievable; for instance, 8-alkoxy-5,7-dibromoquinolines exhibit good selectivity for coupling at the 5-position [1]. 5,8-Dibromo-6-methoxyquinoline's unique substitution pattern offers two distinct reactive sites for sequential functionalization, a feature absent in mono-bromo derivatives.

Cross-Coupling Suzuki-Miyaura Regioselectivity

Methoxy Substituent Electronic Modulation

The methoxy group at the 6-position significantly alters the electron density of the quinoline ring, as evidenced by the computed XLogP3 value of 3.5 for 5,8-dibromo-6-methoxyquinoline [1]. In contrast, the non-methoxylated analog 5,8-dibromoquinoline has an estimated LogP of approximately 2.1 [2]. This difference of ~1.4 log units indicates a substantial increase in lipophilicity, which can affect membrane permeability, protein binding, and metabolic stability in biological applications. Additionally, the methoxy group reduces the density from 1.9±0.1 g/cm³ to 1.8±0.1 g/cm³ [1].

Medicinal Chemistry QSAR Property Prediction

Orthogonal Functionalization Sites

5,8-Dibromo-6-methoxyquinoline is positioned as a versatile intermediate for the construction of diverse quinoline-based libraries, with its bromine atoms serving as handles for Pd-catalyzed cross-coupling reactions . This dual reactivity is distinct from 8-bromo-6-methoxyquinoline (CAS 50488-36-3), which is primarily utilized as a single-point coupling partner . The presence of the methoxy group also differentiates it from 5,8-dibromoquinoline by providing an additional site for potential demethylation and subsequent functionalization, offering a third orthogonal diversification point not available in the non-methoxylated analog .

Organic Synthesis Cross-Coupling Building Blocks

Polar Surface Area and H-Bonding Profile

5,8-Dibromo-6-methoxyquinoline exhibits a topological polar surface area (TPSA) of 22.1 Ų, which is identical to that of 5,8-dibromoquinoline and other structurally related analogs lacking additional polar groups [1][2]. Both compounds possess two hydrogen bond acceptors (the quinoline nitrogen and the methoxy oxygen) and zero hydrogen bond donors. This similarity indicates that the methoxy group does not significantly alter the compound's capacity for hydrogen bonding or its ability to cross biological membranes compared to the non-methoxylated analog, despite the observed difference in LogP.

Medicinal Chemistry Drug Design ADME

5,8-Dibromo-6-methoxyquinoline: Optimal Applications


One-Pot Double Cross-Coupling Synthesis

5,8-Dibromo-6-methoxyquinoline is ideally suited for the convergent synthesis of complex quinoline scaffolds through sequential one-pot Suzuki-Miyaura, Heck, or Sonogashira couplings . As supported by class-level inference from studies on dibromoquinolines [1], the two bromine atoms at the 5- and 8-positions enable regioselective functionalization, allowing researchers to introduce two different substituents in a controlled, sequential manner. This capability is not available with mono-brominated analogs like 5-bromo-6-methoxyquinoline, making 5,8-dibromo-6-methoxyquinoline the preferred choice for constructing diverse compound libraries in medicinal chemistry.

Lipophilicity-Balanced Library Design

With an XLogP3 of 3.5, 5,8-dibromo-6-methoxyquinoline offers increased lipophilicity compared to the non-methoxylated analog 5,8-dibromoquinoline (estimated LogP ~2.1) [1]. This property can be advantageous in drug discovery programs targeting intracellular or membrane-bound proteins where enhanced membrane permeability is desired. Furthermore, its TPSA of 22.1 Ų remains unchanged from the non-methoxylated analog, preserving a favorable profile for passive diffusion [2]. Medicinal chemists may prioritize this compound when designing focused libraries that require a specific balance between lipophilicity and polar surface area.

Late-Stage Orthogonal Diversification

5,8-Dibromo-6-methoxyquinoline provides three orthogonal diversification points: the bromine at the 5-position, the bromine at the 8-position, and the methoxy group at the 6-position . This is in contrast to 5,8-dibromoquinoline, which lacks the methoxy group and thus offers only two diversification points. The methoxy group can be demethylated to yield a phenol, which can then be alkylated, acylated, or transformed into a triflate for further cross-coupling reactions. This unique synthetic versatility makes 5,8-dibromo-6-methoxyquinoline a valuable building block for the late-stage functionalization of advanced intermediates in both academic and industrial research settings.

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